molecular formula C9H18N2O3P- B14092989 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate CAS No. 100345-53-7

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate

Cat. No.: B14092989
CAS No.: 100345-53-7
M. Wt: 233.22 g/mol
InChI Key: GVCUOBQBKJUBEV-UHFFFAOYSA-M
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Description

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate is an organophosphorus compound characterized by a phosphinate core functionalized with a cyanoethoxy group and a di(propan-2-yl)amino substituent. Its structure suggests applications in chemical synthesis, catalysis, or as a precursor in pharmaceutical or agrochemical intermediates. The compound’s reactivity is influenced by the electron-withdrawing cyano group and the steric hindrance provided by the isopropylamino moiety.

Properties

CAS No.

100345-53-7

Molecular Formula

C9H18N2O3P-

Molecular Weight

233.22 g/mol

IUPAC Name

2-cyanoethoxy-[di(propan-2-yl)amino]phosphinate

InChI

InChI=1S/C9H19N2O3P/c1-8(2)11(9(3)4)15(12,13)14-7-5-6-10/h8-9H,5,7H2,1-4H3,(H,12,13)/p-1

InChI Key

GVCUOBQBKJUBEV-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C(C)C)P(=O)([O-])OCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate typically involves the reaction of di(propan-2-yl)amine with a suitable phosphinate precursor. One common method involves the reaction of di(propan-2-yl)amine with 2-cyanoethoxyphosphorodichloridite under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a specific temperature, often around room temperature, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate involves its interaction with specific molecular targets. The cyanoethoxy group can participate in nucleophilic or electrophilic reactions, while the di(propan-2-yl)amino group can act as a base or nucleophile. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituents, functional groups, and regulatory classifications:

Table 1: Key Compounds for Comparison

Compound Name (IUPAC) Molecular Formula Key Substituents CAS RN Schedule/Regulatory Class
Disodium methylphosphonate CH₃Na₂O₃P Methylphosphonate, disodium salt Not specified 2B04
Dimethyl isopropylphosphonate C₅H₁₃O₃P Isopropylphosphonate, dimethyl ester 54552-77-1 2B04
O-Ethyl O-[2-(diisopropylamino)ethyl] methylphosphonothioate hydrochloride C₁₁H₂₇ClNO₂PS Ethylphosphonothioate, diisopropylaminoethyl Not specified Not provided
2-Ethylhexyl methylphosphonofluoridoate C₉H₂₀FO₂P Methylphosphonofluoridate, 2-ethylhexyl ester 458-71-9 1A01

Structural and Functional Comparisons:

  • Phosphinate vs. Phosphonate/Phosphonothioate Backbone: 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate contains a phosphinate group (P=O with two organic substituents), whereas compounds like dimethyl isopropylphosphonate (C₅H₁₃O₃P) are phosphonates (P=O with three substituents, including an ester) . Phosphonothioates (e.g., C₁₁H₂₇ClNO₂PS ) replace one oxygen with sulfur, altering reactivity and toxicity. The cyanoethoxy group in the target compound is unique; analogous compounds in the evidence lack nitrile functionality but include halogenated (e.g., 2-chloroethyl ) or fluorinated (e.g., 2-ethylhexyl methylphosphonofluoridoate ) substituents.
  • Steric and Electronic Effects: The di(propan-2-yl)amino group introduces steric bulk comparable to diisopropylaminoethyl groups in C₁₁H₂₇ClNO₂PS . This hindrance likely reduces nucleophilic attack at phosphorus, enhancing stability. The cyanoethoxy group’s electron-withdrawing nature may increase electrophilicity at phosphorus compared to alkyl or aryl esters (e.g., disodium methylphosphonate ).
  • Regulatory and Safety Profiles: Compounds like 2-ethylhexyl methylphosphonofluoridoate (Schedule 1A01 ) are classified as toxic chemicals under international controls, suggesting that fluoridated or thioated derivatives pose higher risks. Less reactive phosphonates (e.g., dimethyl isopropylphosphonate ) are often Schedule 2B04, indicating dual-use (industrial/chemical weapon precursor) concerns.

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